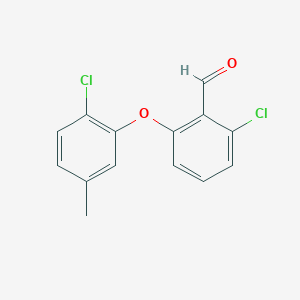
2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the family of benzaldehyde derivatives and is also known as 2-Chloro-5-(2-chloro-5-methylphenoxy)benzaldehyde or CCMPB.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been suggested that it may interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to inhibit the replication of certain viruses such as HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is its versatility. It can be easily synthesized and modified to obtain derivatives with different properties. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is its toxicity. It is important to handle it with care and to use appropriate safety measures when working with it.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde. One of the main areas of interest is the development of new anticancer drugs based on this compound. It is also important to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, the use of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde as a building block for the synthesis of new materials with unique properties is an area of active research. Finally, it is important to continue studying the mechanism of action and the biochemical and physiological effects of this compound to better understand its potential applications.
In conclusion, 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde is a versatile and promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop new applications based on its unique properties.
Métodos De Síntesis
The synthesis of 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde involves the reaction of 2-chloro-5-methylphenol with phosgene to form 2-chloro-5-methylphenyl chloroformate. This intermediate is then reacted with 2-chlorophenol to form 2-chloro-5-methylphenoxyphenyl chloroformate. Finally, the reaction of this intermediate with benzaldehyde in the presence of a base yields 2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde.
Aplicaciones Científicas De Investigación
2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In the field of materials science, it has been used as a building block for the synthesis of various organic materials such as liquid crystals, polymers, and dendrimers.
Propiedades
IUPAC Name |
2-chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-5-6-12(16)14(7-9)18-13-4-2-3-11(15)10(13)8-17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFNBKZBPYLPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C(=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-chloro-5-methylphenoxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

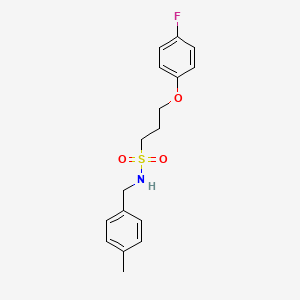

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)

![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)
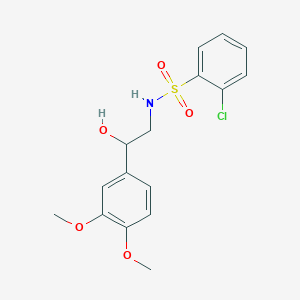
![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)
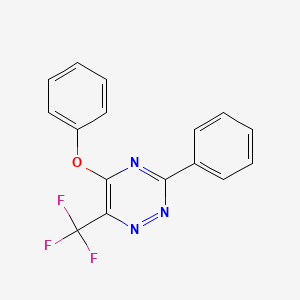
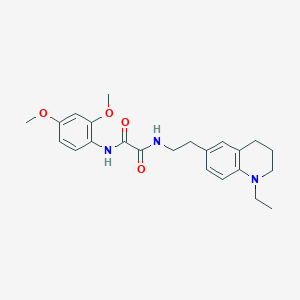
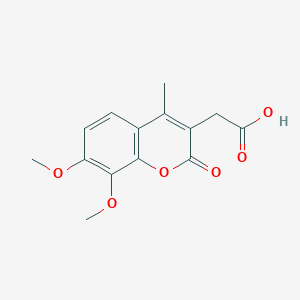
![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)
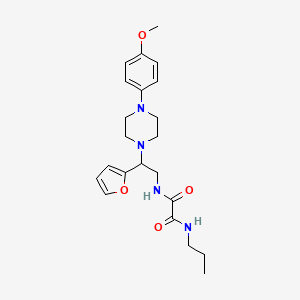
![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)
![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)